4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-carbamoyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-2-3(5(7)10)4(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNCANRNMTFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid + Ethanol | H₂SO₄, reflux, 6h | Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | 85% |
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Amidation and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, respectively:
Amidation with Primary Amines
Using coupling agents like EDCl or DCC:
Decarboxylation
Thermal decarboxylation occurs under heating, yielding 4-carbamoyl-1-methylpyrazole:
| Temperature | Time | Conversion |
|---|---|---|
| 150°C | 3h | >90% |
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
Pyrazolo[3,4-d]pyridazine Formation
Reaction with hydrazine hydrate under reflux forms pyrazolo[3,4-d]pyridazine derivatives :
| Conditions | Yield |
|---|---|
| Ethanol, 8h | 38% |
Condensation with Carbonyl Compounds
The carbamoyl group reacts with aldehydes or ketones to form hydrazones, which are precursors for bioactive molecules :
Enzymatic Interactions
The compound inhibits D-amino acid oxidase (DAAO) via competitive binding at the active site, disrupting D-amino acid metabolism . Structural studies show hydrogen bonding between the carbamoyl group and Tyr228/Trp173 residues .
Comparative Reactivity Table
Mechanistic Insights
-
Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohol.
-
Amidation : Coupling agents activate the acid as an acyl chloride intermediate, enabling amine nucleophilic substitution.
-
Cyclization : Hydrazine acts as a dinucleophile, attacking carbonyl and pyrazole carbons to form fused rings .
Scientific Research Applications
Chemical Properties and Structure
4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is characterized by its unique pyrazole ring structure, which contributes to its reactivity and biological activity. The presence of both carbamoyl and carboxylic acid functional groups enhances its potential for forming hydrogen bonds, making it a versatile compound for various applications.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that 4-carbamoyl derivatives can inhibit the proliferation of cancer cells by targeting cell cycle regulation mechanisms .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, potentially offering therapeutic benefits in treating chronic inflammatory diseases .
Agricultural Chemistry
This compound has applications in agriculture, particularly as a fungicide:
- Fungicidal Activity : A series of studies have demonstrated that compounds similar to 4-carbamoyl derivatives exhibit significant antifungal activity against various phytopathogenic fungi. For example, molecular docking studies revealed that these compounds can effectively bind to fungal enzymes, inhibiting their activity and preventing fungal growth .
Material Science
The compound is utilized in the development of new materials due to its unique chemical properties:
- Synthesis of Coordination Complexes : Research has shown that 4-carbamoyl derivatives can form coordination complexes with transition metals. These complexes exhibit enhanced antibacterial and antifungal activities compared to their organic counterparts, indicating potential applications in creating new antimicrobial materials .
Case Study 1: Anticancer Properties
A study published in Molecules explored the synthesis of various pyrazole derivatives, including this compound. The derivatives were tested against several cancer cell lines, revealing that certain modifications increased their potency as anticancer agents. The mechanism was linked to the inhibition of key enzymes involved in cancer cell metabolism .
Case Study 2: Antifungal Activity
In another study focusing on agricultural applications, researchers synthesized a series of pyrazole derivatives and tested their efficacy against seven phytopathogenic fungi. 4-Carbamoyl derivatives exhibited superior antifungal activity compared to standard fungicides like boscalid. The findings suggested that these compounds could serve as effective alternatives in agricultural pest management strategies .
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid and analogous compounds:
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | 1-Me, 4-Carbamoyl | Carboxylic acid, Carbamoyl | 169.14 (calculated) | Not provided |
| 4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | 1-Ph, 4-Carbamoylmethoxy | Carboxylic acid, Ether, Carbamoyl | Not provided | 1152625-33-6 |
| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | 1-Allyl, 3-NH₂, 4-COOH | Carboxylic acid, Amino | Not provided | Not provided |
| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | 1-Me, 4-Cl | Carboxylic acid, Chloro | 160.58 (calculated) | Not provided |
| 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | 1-Cyclobutylmethyl, 3-Me | Carboxylic acid | 194.23 | 1469722-82-4 |
| 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid | 1-Me, 4-Cbz-NH | Carboxylic acid, Cbz-protected | 275.26 | 2227990-64-7 |
Key Observations :
- Substituent Effects: The methyl group at the 1-position is common in several analogs, but variations at the 3- and 4-positions significantly alter properties.
- Functional Group Impact: The carbamoyl group in the target compound may participate in hydrogen bonding, influencing solubility and crystallinity. In contrast, the Cbz-protected amino group in 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a temporary protective moiety for amine functionalities in peptide synthesis .
Biological Activity
4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors such as ethyl acetoacetate and hydrazine hydrate. The reaction conditions are carefully controlled to yield high purity and yield. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.
Biological Activities
This compound exhibits a range of biological activities, primarily due to its structural features. The following table summarizes some key biological activities reported in the literature:
Antimicrobial Activity
Research has shown that derivatives of pyrazole carboxylic acids, including this compound, possess significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with mitochondrial pathways, leading to cell death in tumor cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, positioning it as a candidate for further development in anti-inflammatory therapies .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy : In a comparative study, derivatives were tested against common pathogens. The results indicated that the compound exhibited superior antibacterial activity compared to conventional antibiotics .
- Cancer Cell Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and colon cancer cells .
- Inflammatory Response Modulation : In animal models, treatment with this compound resulted in reduced inflammation markers following induced inflammatory responses, showcasing its therapeutic potential in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate inflammatory responses, leading to decreased cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
